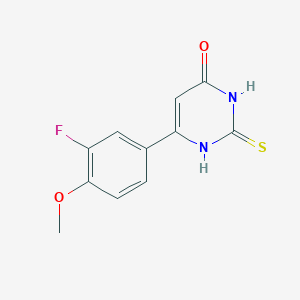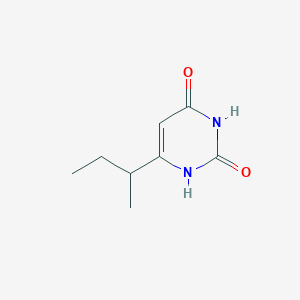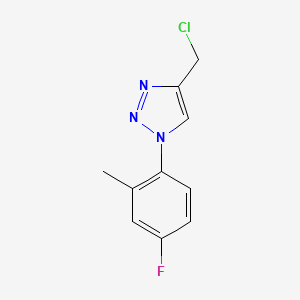
4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole
説明
The compound “4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole” is a member of the triazole family of compounds, which are organic molecules that contain a nitrogen and two adjacent carbon atoms. The compound likely has interesting physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other fluorinated pyridines . For example, a high yield method for the preparation of substituted 3-fluoropyridines with use Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing by herbicidal activity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a chloromethyl group, and a 4-fluoro-2-methylphenyl group. The presence of these functional groups would likely confer unique chemical properties to the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring, as well as the presence of the chloromethyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom, the chloromethyl group, and the 1,2,3-triazole ring. Fluorine is a highly electronegative atom and would likely influence the polarity, solubility, and reactivity of the compound .科学的研究の応用
Triazole Derivatives and Their Broad Applications
Triazoles, including 1,2,3-triazole derivatives, are highlighted for their significant role in drug discovery due to their diverse biological activities. These compounds have been the focus of extensive research for their potential in treating a wide range of diseases and conditions. The novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives are notable for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The synthesis of these derivatives emphasizes the need for new, more efficient methods that adhere to green chemistry principles, aiming at addressing emerging diseases and combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Advances in Synthesis Methods
The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied. These derivatives are of interest not only to the pharmaceutical, medical, and veterinary fields but also to researchers in engineering, metallurgy, and agriculture due to their utility as corrosion inhibitors, pesticides, and in other applications. Their low toxicity and wide utility highlight the ongoing research potential in this area (Parchenko, 2019).
Role in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, indicating their versatility and importance in various scientific and industrial fields (Nazarov et al., 2021).
Biomedical Applications
The biomedical significance of 1,2,4-triazole derivatives has been acknowledged, particularly their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds' diverse chemical modeling and biological applications underline their potential in developing new therapeutic agents (Ohloblina, 2022).
Anticancer Potential
Recent studies have shed light on the anticancer capabilities of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, demonstrating their potential against drug-resistant cancer forms. These hybrids exhibit dual or multiple antibacterial mechanisms of action, underscoring their promise in advancing cancer treatment (Li & Zhang, 2021).
Proton-Conducting Membranes
1H-1,2,4-triazole and its derivatives have emerged as promising materials for developing proton-conducting membranes for fuel cells. Their application significantly enhances electrolyte membranes' basic characteristics, offering high thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Antiepileptic/Anticonvulsant Activities
The antiepileptic and anticonvulsant potential of 1,2,4-triazole groups has been recognized, with various derivatives showing promising results in the design and development of new therapeutic agents for epilepsy treatment (Wang & Liu, 2021).
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-4-8(12)2-3-10(7)15-6-9(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUYXCLIXDFCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



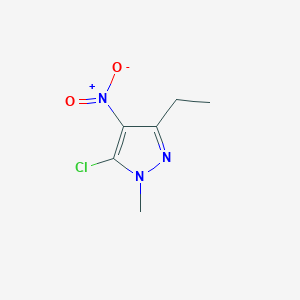
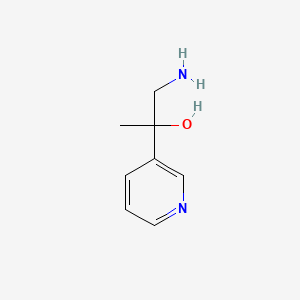



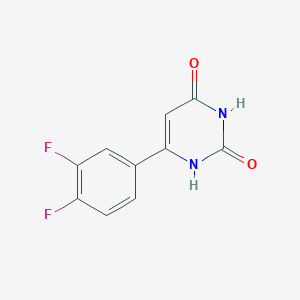
![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

